Tegatrabetan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

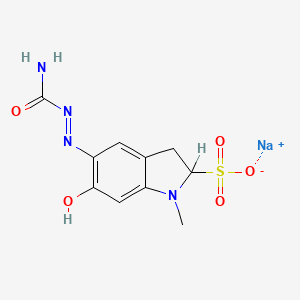

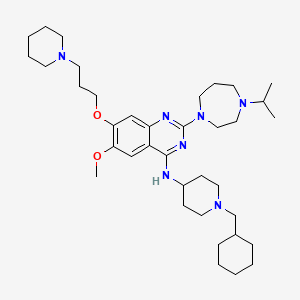

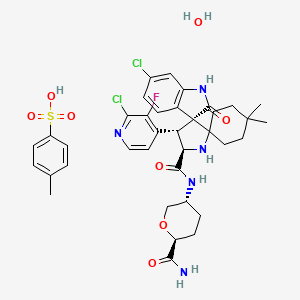

Tegatrabetan, also known as Tegavivint and BC2059, is a β-Catenin antagonist . It disrupts the binding of β-catenin with the scaffold protein transducin β-like 1 (TBL1) . It is used for research purposes .

Molecular Structure Analysis

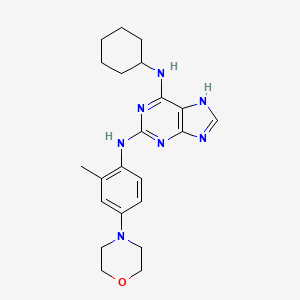

The molecular formula of Tegatrabetan is C28H36N4O6S2 . Its molecular weight is 588.74 . The CAS number is 1227637-23-1 .

Chemical Reactions Analysis

Tegatrabetan has been shown to inhibit cell proliferation in suspension culture over 120 hours and induce apoptosis of cultured human acute myeloid leukemia (AML) HL-60, OCI-AML3, and MV4-11 cells dose-dependently . It also induces a modest but significant accumulation of cells in the G0/G1 phase, with a concomitant decline in the G2/M phase of the cell cycle .

Physical And Chemical Properties Analysis

Tegatrabetan has a molecular weight of 588.74 . The NMR data is consistent with its structure .

Wissenschaftliche Forschungsanwendungen

Inhibition of Wnt/β-catenin signaling

Tegatrabetan is known to be an inhibitor of Wnt/β-catenin signaling . It reduces Wnt3a-induced transcriptional activity in a reporter activity assay using STF3a cells, which exhibit constitutive Wnt activation .

Cancer Research

Tegatrabetan has been used in cancer research, particularly in the study of cell cycle and cell death . It inhibits proliferation of, and transcription in, HT-29 human colon cancer cells .

Cell Cycle Arrest

Tegatrabetan induces cell cycle arrest at the G1 phase in HCT-15 human colon cancer cells . This suggests its potential application in controlling the growth of cancer cells.

In Vivo Tumor Volume Reduction

In vivo, Tegatrabetan (50 mg/kg per day) reduces tumor volume and inhibits lung metastasis in a Saos-2 osteosarcoma mouse xenograft model . This indicates its potential use in cancer treatment.

Treatment of Acute Myeloid Leukemia

Tegatrabetan is being researched for the treatment of acute myeloid leukemia . This shows its potential application in the field of hematology.

Treatment of Advanced Hepatocellular Carcinoma

There is an ongoing Phase 1/2 exploratory study of Tegatrabetan in patients with advanced hepatocellular carcinoma . This suggests its potential use in the treatment of liver cancer.

Treatment of Invasive Fibromatosis

Tegatrabetan is also being researched for the treatment of invasive fibromatosis . This indicates its potential application in the treatment of this rare type of tumor that develops in the fibrous tissue of the body.

Wirkmechanismus

Target of Action

Tegatrabetan primarily targets Transducin Beta-Like 1 (TBL1X) . TBL1X is a scaffold protein that plays a crucial role in the Wnt/β-catenin signaling pathway .

Mode of Action

Tegatrabetan acts as a β-Catenin antagonist . It disrupts the binding of β-catenin with TBL1X, inhibiting proteasomal degradation and downregulating nuclear β-catenin expression . This disruption prevents the formation of the TBL1X/β-catenin complex, which is essential for the transcriptional activity of nuclear β-catenin .

Biochemical Pathways

The primary biochemical pathway affected by Tegatrabetan is the Wnt/β-catenin signaling pathway . By disrupting the interaction between β-catenin and TBL1X, Tegatrabetan inhibits the transcriptional activity of nuclear β-catenin, which is a key mediator of the Wnt signaling pathway . This results in the downregulation of Wnt target genes, including oncogenes such as c-MYC and survivin .

Pharmacokinetics

It’s known that tegatrabetan is soluble in dmso and water , which suggests it may have good bioavailability

Result of Action

Tegatrabetan has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) HL-60, OCI-AML3, and MV4-11 cells . It also induces a modest but significant accumulation of cells in the G0/G1 phase of the cell cycle . In animal models, Tegatrabetan has been shown to significantly improve survival rates .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3,6-bis[[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3/t17-,18+,19-,20+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWCXCBGEFHCTN-FGYAAKKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227637-23-1 |

Source

|

| Record name | Tegavivint [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227637231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEGAVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18AP231HUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)